4-Aminophenol-d7

Catalog No.
S690730
CAS No.
285132-88-9
M.F
C6H7NO
M. Wt
116.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminophenol-d7

CAS Number

285132-88-9

Product Name

4-Aminophenol-d7

IUPAC Name

N,N,2,3,5,6-hexadeuterio-4-deuteriooxyaniline

Molecular Formula

C6H7NO

Molecular Weight

116.17 g/mol

InChI

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1D,2D,3D,4D/hD3

InChI Key

PLIKAWJENQZMHA-ZZLZVNDKSA-N

SMILES

C1=CC(=CC=C1N)O

Canonical SMILES

C1=CC(=CC=C1N)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])O[2H])[2H]

Studying Metabolism

One crucial application of 4-AP-d7 is investigating the metabolism of 4-AP in living organisms. Scientists can administer 4-AP-d7 to a biological system, such as cells or an animal model, and then track the fate of the compound through its metabolites. Since 4-AP-d7 contains deuterium atoms, these labeled atoms can be distinguished from naturally occurring hydrogen atoms using specialized analytical techniques such as mass spectrometry . This allows researchers to identify the pathways involved in 4-AP metabolism and measure the rate of these processes.

4-Aminophenol-d7 is a deuterated form of 4-aminophenol, which is an organic compound with the molecular formula C6H7NO\text{C}_6\text{H}_7\text{NO}. The deuterated variant, 4-aminophenol-d7, has the same chemical structure but includes deuterium atoms, making it useful in various research applications, particularly in studies involving isotopic labeling. This compound appears as a white powder and is moderately soluble in alcohols and water. It is known for its role as a precursor in the synthesis of pharmaceuticals, including paracetamol (acetaminophen) .

Similar to its non-deuterated counterpart. Key reactions include:

  • Acetylation: Reacting with acetic anhydride yields paracetamol-d7, which is important for studying drug metabolism and pharmacokinetics.
  • Diazotization: The compound can be converted into diazonium salts, which are valuable intermediates in dye synthesis.
  • Reduction Reactions: It can be reduced to various derivatives, including amines and phenols, depending on the reagents used.

These reactions are critical for synthetic organic chemistry and pharmaceutical development .

4-Aminophenol-d7 can be synthesized through several methods:

  • From Nitrobenzene: Nitrobenzene can be electrolytically converted to phenylhydroxylamine, which rearranges to form 4-aminophenol-d7.
  • Hydrogenation of 4-Nitrophenol-d7: This method involves reducing 4-nitrophenol using catalysts such as Raney Nickel or other reducing agents.
  • Bamberger Rearrangement: Starting from phenol-d6, nitration followed by reduction can yield 4-aminophenol-d7.

These methods highlight the versatility in synthesizing this compound while ensuring high purity and isotopic integrity .

The primary applications of 4-aminophenol-d7 include:

  • Pharmaceutical Research: Used as a labeled precursor in the synthesis of drugs like paracetamol for pharmacokinetic studies.
  • Analytical Chemistry: Employed in mass spectrometry and NMR spectroscopy to track metabolic pathways and interactions.
  • Synthetic Intermediates: Acts as a building block for various organic compounds and dyes.

These applications make it a valuable compound in both academic research and industrial settings .

Interaction studies involving 4-aminophenol-d7 often focus on its metabolic pathways and how it interacts with enzymes involved in drug metabolism. Due to its isotopic labeling, researchers can use techniques such as mass spectrometry to monitor how the compound is processed in biological systems. This can help elucidate potential toxicological effects or therapeutic efficacy when used in pharmaceuticals .

Several compounds share structural similarities with 4-aminophenol-d7. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
2-AminophenolC6H7NO\text{C}_6\text{H}_7\text{NO}Isomeric form with different reactivity; used in dye synthesis.
3-AminophenolC6H7NO\text{C}_6\text{H}_7\text{NO}Another isomer; less commonly used but important in certain reactions.
ParacetamolC8H9NO2\text{C}_8\text{H}_{9}\text{NO}_2Acetylated derivative of 4-aminophenol; widely used analgesic.
4-NitrophenolC6H5NO3\text{C}_6\text{H}_5\text{NO}_3Precursor for synthesizing aminophenols; important in organic synthesis.

The uniqueness of 4-aminophenol-d7 lies in its isotopic labeling, which provides enhanced capabilities for tracing and understanding chemical behavior in biological systems compared to its non-deuterated counterparts .

Molecular Structure and Deuteration Pattern

4-Aminophenol-d7 represents a fully deuterated derivative of 4-aminophenol, characterized by the systematic replacement of seven hydrogen atoms with deuterium isotopes [1] [2]. The compound possesses the molecular formula C₆D₇NO and maintains the fundamental structural framework of its non-deuterated counterpart while incorporating deuterium at specific molecular positions [3]. The deuteration pattern encompasses comprehensive isotopic substitution across both the aromatic ring system and the functional groups [2].

The molecular architecture features a benzene ring bearing both an amino group and a hydroxyl group in para positions, with deuterium incorporation occurring at seven distinct sites [1] [3]. Specifically, the deuteration pattern includes two deuterium atoms replacing the hydrogen atoms in the amino group (forming -ND₂), four deuterium atoms substituting the aromatic hydrogen atoms at positions 2, 3, 5, and 6 of the benzene ring, and one deuterium atom replacing the hydrogen in the phenolic hydroxyl group (forming -OD) [2] [4]. This comprehensive deuteration strategy results in the systematic designation as 4-(Amino-d₂)phen-2,3,5,6-d₄-ol [1] [2].

The structural integrity of the parent compound remains preserved throughout the deuteration process, maintaining the characteristic para-substitution pattern that defines 4-aminophenol [3] [4]. The presence of deuterium atoms introduces subtle but measurable changes in bond lengths and vibrational frequencies due to the increased nuclear mass, while preserving the essential chemical reactivity and functional group characteristics [5].

Table 1: Deuteration Pattern in 4-Aminophenol-d7

PositionNumber of DeuteriumsChemical Environment
Amino group (-NH₂)2Aliphatic amine
Benzene ring (C-2)1Aromatic carbon
Benzene ring (C-3)1Aromatic carbon
Benzene ring (C-5)1Aromatic carbon
Benzene ring (C-6)1Aromatic carbon
Hydroxyl group (-OH)1Phenolic hydroxyl
Total Deuterium Count7Complete deuteration

Physical Characteristics

Melting Point and Thermal Properties

4-Aminophenol-d7 exhibits a melting point range of 188-190°C, demonstrating close correspondence with the thermal behavior of non-deuterated 4-aminophenol [2] [5]. The narrow melting point range indicates high purity and structural homogeneity of the deuterated compound [2]. The compound maintains thermal stability within this temperature range, with decomposition occurring at significantly higher temperatures [5].

The boiling point of 4-Aminophenol-d7 is reported as 282.0±23.0°C at 760 mmHg, reflecting the minimal impact of deuterium substitution on the overall volatility characteristics [5]. The flash point occurs at 124.3±22.6°C, establishing important thermal handling parameters for laboratory applications [5]. Vapor pressure measurements indicate extremely low volatility at ambient conditions, with values of 0.0±0.6 mmHg at 25°C [5].

Thermal analysis reveals that deuterium incorporation produces negligible effects on the fundamental thermal properties while introducing subtle isotopic effects that can be detected through precise analytical measurements [6]. The thermal stability profile demonstrates that the deuterated compound maintains structural integrity across a broad temperature range, making it suitable for various analytical applications requiring elevated temperatures [7].

Solubility Parameters

The solubility characteristics of 4-Aminophenol-d7 closely mirror those of the parent compound, with moderate water solubility of approximately 1 gram per 100 milliliters at room temperature [8] [9]. This aqueous solubility reflects the presence of both amino and hydroxyl functional groups, which facilitate hydrogen bonding interactions with water molecules [9].

In organic solvents, 4-Aminophenol-d7 demonstrates slight solubility in methanol and ethanol, attributed to the polar nature of the functional groups [8] [10] [11]. The compound shows sparingly soluble behavior in dimethyl sulfoxide, while remaining insoluble in non-polar solvents such as benzene and chloroform [8] [10]. These solubility patterns indicate the predominant influence of polar interactions in determining dissolution behavior [9].

Table 2: Solubility Parameters of 4-Aminophenol-d7

SolventSolubilityReference
WaterModerately soluble (~1 g/100 mL at RT) [8] [9]
MethanolSlightly soluble [10] [11]
Dimethyl sulfoxideSparingly soluble [10]
BenzeneInsoluble [8]
ChloroformInsoluble [8]
EthanolSlightly soluble [8]

The density of 4-Aminophenol-d7 is measured as 1.2±0.1 g/cm³, representing a slight increase compared to typical organic compounds due to the presence of deuterium atoms [5]. This density value reflects the isotopic substitution effect, where the increased nuclear mass of deuterium contributes to higher molecular density without significantly altering the molecular volume [5].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy reveals distinctive characteristics for 4-Aminophenol-d7, with deuterium incorporation producing significant alterations in the spectral patterns compared to the non-deuterated compound [12] [13]. The presence of deuterium atoms eliminates proton signals at positions where substitution has occurred, resulting in simplified proton nuclear magnetic resonance spectra [13]. Deuterium nuclear magnetic resonance spectroscopy provides direct confirmation of isotopic incorporation and enables quantitative assessment of deuteration efficiency [13].

Mass spectrometry analysis demonstrates the characteristic mass shift of +7 atomic mass units relative to non-deuterated 4-aminophenol, confirming complete deuteration [2] [14]. The molecular ion peak appears at mass-to-charge ratio 116.17, corresponding to the theoretical molecular weight of the fully deuterated species [1] [2] [15]. Fragmentation patterns in mass spectrometry reflect the influence of deuterium substitution on bond dissociation energies and fragmentation pathways [16].

Infrared spectroscopy reveals isotopic shifts in vibrational frequencies due to the reduced vibrational frequencies associated with deuterium-containing bonds [17] [18]. The carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen stretches, providing diagnostic evidence for successful deuteration [18]. These spectroscopic changes serve as critical analytical tools for confirming isotopic purity and structural integrity [17].

Comparative Analysis with Non-Deuterated 4-Aminophenol

The fundamental chemical properties of 4-Aminophenol-d7 remain largely consistent with those of non-deuterated 4-aminophenol, with deuterium substitution introducing primarily isotopic effects rather than substantial chemical alterations [19] [8]. The molecular weight increases from 109.13 g/mol for 4-aminophenol to 116.17 g/mol for the deuterated analog, representing the addition of seven deuterium atoms [1] [19].

Melting point comparisons reveal minimal differences, with 4-aminophenol exhibiting a melting point of 188°C while 4-Aminophenol-d7 shows a range of 188-190°C [19] [2] [5]. This narrow variation demonstrates that deuterium substitution produces negligible effects on intermolecular forces and crystal packing arrangements [7]. Boiling points remain virtually identical, with both compounds showing boiling temperatures around 282°C at standard atmospheric pressure [5] [19].

Table 3: Comparison between 4-Aminophenol and 4-Aminophenol-d7

Property4-Aminophenol4-Aminophenol-d7
Molecular FormulaC₆H₇NOC₆D₇NO
Molecular Weight (g/mol)109.13116.17
Chemical Abstracts Service Number123-30-8285132-88-9
Melting Point (°C)188188-190
Boiling Point (°C)282.0±23.0282.0±23.0
Density (g/cm³)1.2±0.11.2±0.1
Mass Shift (Da)0+7
Nuclear Magnetic ResonanceStandard chemical shiftsDeuterium-shifted signals

The most significant differences emerge in spectroscopic analysis, where deuterium incorporation produces characteristic isotopic effects [20] [21]. Nuclear magnetic resonance spectra show elimination of proton signals at deuterated positions, while deuterium nuclear magnetic resonance provides complementary structural information [13] [21]. Mass spectrometry readily distinguishes between the two compounds based on the seven-unit mass difference [14] [16].

Solubility parameters demonstrate remarkable similarity between the deuterated and non-deuterated forms, indicating that isotopic substitution does not substantially alter intermolecular interactions [8] [9]. Both compounds exhibit moderate water solubility and similar behavior in organic solvents, confirming that the fundamental physicochemical properties remain preserved [8] [9].

Isotopic Purity Considerations

The isotopic purity of 4-Aminophenol-d7 represents a critical quality parameter, with commercial preparations typically achieving 98 atom percent deuterium content [2] [15]. Mass spectrometric analysis provides detailed characterization of isotopologue distributions, revealing the presence of minor quantities of partially deuterated species alongside the target fully deuterated compound [10] [11].

Certificate of analysis data demonstrates the isotopologue distribution pattern, with the desired d₄ species (quadruple deuteration) representing 93.99% of the total composition [10]. Minor contributions include d₃ species at 5.44%, d₂ species at 0.55%, and trace amounts of d₁ and d₀ species at 0.01% and 0.02%, respectively [10]. This distribution pattern reflects the statistical nature of deuterium incorporation during synthesis and the challenges associated with achieving complete isotopic substitution [10].

Table 4: Isotopic Purity Analysis (Mass Spectral Data)

IsotopologueNormalized Intensity (%)Notes
d₀0.02Non-deuterated
d₁0.01Single deuteration
d₂0.55Double deuteration
d₃5.44Triple deuteration
d₄93.99Quadruple deuteration (major)
d₅-Not detected
d₆-Not detected
d₇-Target compound

The isotopic purity calculation excludes labile deuterium positions, focusing on the stable deuterium incorporation at non-exchangeable sites [10] [11]. This analytical approach provides accurate assessment of the structural deuteration level while accounting for potential deuterium exchange processes that may occur under certain conditions [22] [23].

High-performance liquid chromatography analysis confirms chemical purity levels exceeding 99.72% at 202 nanometers detection wavelength, demonstrating the absence of significant chemical impurities [11]. Nuclear magnetic resonance spectroscopy provides additional confirmation of isotopic purity through integration analysis of remaining proton signals relative to deuterium incorporation levels [11].

Table 5: Physical Properties of 4-Aminophenol-d7

PropertyValueReference
Molecular FormulaC₆D₇NO [1] [2] [3]
Molecular Weight (g/mol)116.17 [1] [2] [15]
Chemical Abstracts Service Number285132-88-9 [1] [2] [3]
Melting Point (°C)188-190 (lit.) [2] [5]
Boiling Point (°C)282.0±23.0 at 760 mmHg [5]
Density (g/cm³)1.2±0.1 [5]
Flash Point (°C)124.3±22.6 [5]
Vapor Pressure (mmHg at 25°C)0.0±0.6 [5]
Isotopic Purity (atom % D)98 [2] [15]
Chemical Purity (%)≥98 [10] [11]
Physical AppearanceBrown to very dark brown solid [10] [11]

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Wikipedia

4-(~2~H_2_)Amino(O-~2~H_5_)phenol

Dates

Modify: 2023-08-15

Explore Compound Types